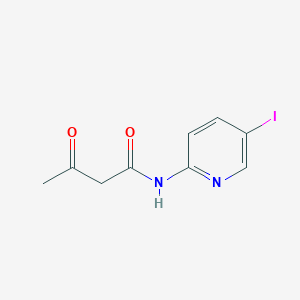

N-(5-iodo-2-pyridinyl)-3-oxobutanamide

Description

Contextual Significance of Pyridinyl and 3-Oxobutanamide Scaffolds in Chemical Science

The pyridinyl and 3-oxobutanamide scaffolds are individually significant in chemical science, and their combination within a single molecule creates a bifunctional platform for further chemical elaboration.

The pyridinyl scaffold , a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous structural motif in medicinal chemistry and materials science. Its presence can impart favorable physicochemical properties to a molecule, such as improved water solubility and the ability to form hydrogen bonds, which are crucial for biological activity. The pyridine (B92270) ring is a core component of numerous pharmaceuticals and natural products. The introduction of a halogen, such as iodine, onto the pyridine ring can further modulate a molecule's properties, influencing its reactivity, lipophilicity, and potential for forming halogen bonds, which are increasingly recognized as important non-covalent interactions in drug design.

The 3-oxobutanamide scaffold , also known as an acetoacetamide (B46550), is a versatile building block in organic synthesis. It features a β-dicarbonyl system that exhibits keto-enol tautomerism, providing multiple reactive sites for a wide array of chemical transformations. The active methylene (B1212753) group, flanked by two carbonyl groups, is readily deprotonated to form a nucleophilic enolate, which can participate in various carbon-carbon and carbon-heteroatom bond-forming reactions. This reactivity makes 3-oxobutanamides valuable precursors for the synthesis of a diverse range of heterocyclic compounds.

Historical Overview of Research Pertaining to N-(5-iodo-2-pyridinyl)-3-oxobutanamide and Related Structural Classes

A notable study by Abdel Hafiz et al. (2008) detailed the synthesis of N-2-pyridyl-3-oxobutanamide by fusing 2-aminopyridine (B139424) with ethyl acetoacetate (B1235776). researchgate.netraco.catresearchcommons.org This work demonstrated the utility of this compound as a versatile intermediate for the synthesis of a variety of heterocyclic systems, including dihydropyridines, fused pyridines, pyridopyridones, pyridazines, and pyridopyrimidinethiones. researchgate.netraco.catresearchcommons.org The study highlighted the reactivity of both the pyridine nitrogen and the active methylene group of the 3-oxobutanamide chain in cyclization and condensation reactions.

Table 2: Key Reactions of N-2-pyridyl-3-oxobutanamide

| Reactants | Reaction Conditions | Product Class |

|---|---|---|

| Arylidenemalononitriles | - | Dihydropyridines |

| Benzaldehyde | Condensation | Fused Pyridines |

| Alkylating agents | - | Alkylated derivatives |

| Benzoylisothiocyanates | Cyclization | Pyridopyrimidinethiones |

This table is based on the research conducted on the non-iodinated analog, N-2-pyridyl-3-oxobutanamide, and suggests potential reactivity for the iodo-substituted compound. researchgate.netraco.catresearchcommons.org

The introduction of an iodine atom at the 5-position of the pyridine ring, as in this compound, would historically have been of interest for introducing further molecular diversity. The carbon-iodine bond is a well-established handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings), allowing for the attachment of a wide range of substituents at this position.

Current Research Landscape and Unaddressed Inquiries for this compound

The current academic research landscape does not feature this compound as a central molecule of study. Instead, its significance is implied through its potential role as a chemical intermediate. The presence of the iodo-substituent makes it a prime candidate for use in combinatorial chemistry and the synthesis of libraries of compounds for drug discovery screening.

Current research involving related structures focuses on:

Heterocyclic Synthesis: The 3-oxobutanamide moiety continues to be widely exploited for the construction of various heterocyclic rings. sciencepublishinggroup.comresearchgate.net Research is ongoing to develop novel, efficient, and environmentally benign synthetic methodologies.

Medicinal Chemistry: Pyridine-containing compounds are continuously being investigated for a wide range of therapeutic applications. The functionalization of the pyridine ring is a key strategy for optimizing the biological activity of lead compounds.

Cross-Coupling Chemistry: The development of new and improved catalysts and conditions for cross-coupling reactions involving aryl halides, including iodopyridines, is an active area of research.

Unaddressed inquiries and potential future research directions for this compound include:

Detailed Synthetic and Characterization Studies: A comprehensive investigation into the optimal synthesis of this compound and its full spectroscopic and crystallographic characterization is currently lacking in the peer-reviewed literature.

Exploration of its Reactivity: A systematic study of the reactivity of this compound in various synthetic transformations would be valuable. This includes its participation in cyclization reactions to form novel heterocyclic systems and its utility in cross-coupling reactions via the carbon-iodine bond.

Investigation of Biological Activity: The potential biological properties of this compound and its derivatives remain unexplored. Screening for various activities, such as antimicrobial or enzyme inhibitory effects, could reveal new avenues for research.

Computational Studies: Theoretical studies could provide insights into the conformational preferences, electronic properties, and reactivity of the molecule, guiding future experimental work.

Structure

3D Structure

Properties

IUPAC Name |

N-(5-iodopyridin-2-yl)-3-oxobutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9IN2O2/c1-6(13)4-9(14)12-8-3-2-7(10)5-11-8/h2-3,5H,4H2,1H3,(H,11,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OISXHXBBCDPNGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)NC1=NC=C(C=C1)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9IN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 5 Iodo 2 Pyridinyl 3 Oxobutanamide and Its Analogues

Established Synthetic Pathways for N-Aryl-3-oxobutanamides

The formation of the N-aryl-3-oxobutanamide scaffold is a fundamental transformation in organic synthesis. These methods generally involve the creation of an amide bond between an aromatic amine and an acetoacetyl group source.

Direct amidation between a carboxylic acid and an amine is challenging due to the formation of a stable ammonium (B1175870) carboxylate salt. mdpi.com Consequently, the carboxylic acid, in this case, 3-oxobutanoic acid (acetoacetic acid), must be "activated" to facilitate nucleophilic attack by the amine.

One common strategy is the conversion of the carboxylic acid into a more reactive derivative, such as an acyl chloride or anhydride. These activated species readily react with primary and secondary amines to yield the corresponding amide. fishersci.co.uk The use of coupling reagents is another prevalent approach. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily converted into the amide upon reaction with an amine. fishersci.co.ukresearchgate.net

More recently, catalytic methods for direct amidation have been developed to improve efficiency and reduce waste. For instance, titanium tetrafluoride (TiF₄) has been shown to be an effective catalyst for the direct amidation of both aromatic and aliphatic carboxylic acids with amines in refluxing toluene. researchgate.net Similarly, the sulfur trioxide pyridine (B92270) complex (SO₃·py) can be used to facilitate the amidation of various carboxylic acids with formamide (B127407) derivatives. researchgate.net

| Method | Activating/Coupling Agent | Key Features |

| Acyl Halide | Thionyl chloride (SOCl₂), Oxalyl chloride | High reactivity; requires conversion of acid first. fishersci.co.uk |

| Carbodiimide Coupling | DCC, EDC | Forms highly reactive O-acylisourea intermediate; widely used in peptide synthesis. fishersci.co.ukresearchgate.net |

| Catalytic Amidation | TiF₄, SO₃·py | Direct conversion of acid and amine; avoids stoichiometric activators. researchgate.netresearchgate.net |

A direct and widely utilized method for synthesizing N-pyridinyl-3-oxobutanamides involves the reaction of an aminopyridine with an acetoacetylating agent. Ethyl acetoacetate (B1235776) is a common reagent for this purpose. For example, the direct fusion of 2-aminopyridine (B139424) with ethyl acetoacetate for two hours yields N-2-pyridyl-3-oxobutanamide, the non-iodinated analogue of the target compound. researchcommons.orgresearchgate.net This reaction typically proceeds by nucleophilic attack of the amino group on the ester carbonyl of ethyl acetoacetate, followed by the elimination of ethanol (B145695).

Acetoacetyl chloride, being more reactive than the corresponding ester, can also be used for the acylation of pyridinyl amines. nih.gov This reaction is often performed in the presence of a base, such as pyridine or a tertiary amine, to neutralize the HCl byproduct and drive the reaction to completion. fishersci.co.uk

| Pyridinyl Amine | Acetoacetylating Agent | Conditions | Product |

| 2-Aminopyridine | Ethyl Acetoacetate | Fusion, 2 hours | N-2-pyridyl-3-oxobutanamide researchcommons.orgresearchgate.net |

| Aryl Amines | Cinnamoyl Chlorides | Triethylamine (base) | β-Amino Amides nih.gov |

| 1-aminopyrimidine-2-one derivatives | Chloroacetyl chloride | Acetonitrile (B52724), 0°C, 4 hours | Pyrimidin-[1-(2H)-yl]acetamide derivatives erciyes.edu.tr |

Strategies for Incorporating the 5-Iodo-2-pyridinyl Moiety

The synthesis of N-(5-iodo-2-pyridinyl)-3-oxobutanamide requires the specific introduction of an iodine atom at the C5 position of the 2-aminopyridine ring. This can be achieved either by starting with pre-functionalized 2-amino-5-iodopyridine (B21400) or by performing a regioselective iodination on a suitable pyridinyl precursor.

Direct C-H iodination of pyridine and its derivatives offers an atom-economical route to iodo-pyridines. The regioselectivity of the iodination is a critical challenge. Radical-based C-H iodination protocols have been developed for various nitrogen-containing heterocycles. For instance, a method using potassium persulfate (K₂S₂O₈) and sodium iodide allows for the C3 and C5 iodination of pyridones and pyridines. rsc.orgscispace.com

Electrophilic iodination using reagents like N-iodosuccinimide (NIS) is another common approach. The efficiency and regioselectivity of this reaction can be significantly enhanced by using a catalyst. An iron(III)-catalyzed method using NIS allows for the highly regioselective iodination of a range of arenes under mild conditions. acs.org The directing effects of substituents on the pyridine ring play a crucial role in determining the site of iodination.

Modern synthetic chemistry has seen the rise of transition-metal-catalyzed C-H activation as a powerful tool for regioselective functionalization. Palladium-catalyzed C-H iodination has emerged as a particularly effective method. beilstein-journals.orgd-nb.info These reactions often employ a directing group to guide the catalyst to a specific C-H bond.

A notable development is the Pd(II)-catalyzed ortho-C–H iodination that uses molecular iodine (I₂) as the sole oxidant. nih.govnih.govacs.org This method is compatible with a wide array of heterocycles, including pyridines, which are often challenging substrates due to their ability to coordinate strongly with the metal catalyst. The use of a weakly coordinating amide auxiliary can direct the iodination to the desired position, offering a precise and efficient route for incorporating iodine onto the pyridine ring. nih.govnih.gov

| Method | Reagents/Catalyst | Key Features |

| Radical C-H Iodination | K₂S₂O₈, NaI | Direct C-H functionalization; can yield mixtures of regioisomers. rsc.orgscispace.com |

| Fe(III)-Catalyzed Iodination | N-Iodosuccinimide (NIS), Fe(III) triflimide | Highly regioselective for activated arenes; mild conditions. acs.org |

| Pd(II)-Catalyzed C-H Iodination | Pd(OAc)₂, I₂ | Directed C-H activation provides high regioselectivity; compatible with heterocycles. nih.govnih.govacs.org |

Novel Synthetic Approaches and Green Chemistry Considerations

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. mdpi.comresearchgate.net In the synthesis of this compound and its analogues, several strategies can be employed to enhance sustainability.

One key area is the replacement of hazardous solvents. For example, N,N-dimethylformamide (DMF), a common solvent in amidation reactions, can often be replaced with more environmentally benign alternatives like ethyl acetate (B1210297) (EtOAc). unibo.it Solvent-free, or neat, reaction conditions represent an even greener approach, minimizing waste and simplifying purification. mdpi.comresearchgate.net

The development of catalytic processes is central to green chemistry as it reduces the generation of stoichiometric byproducts. researchgate.net The aforementioned palladium-catalyzed C-H iodination and titanium-catalyzed direct amidation are examples of how catalytic methods can provide more atom-economical and efficient synthetic routes compared to traditional stoichiometric methods. researchgate.netnih.gov

One-Pot Multicomponent Reactions for Pyridine-Amide Derivatives

One-pot multicomponent reactions (MCRs) represent a highly efficient strategy for the synthesis of complex molecules like pyridine-amide derivatives from simple starting materials in a single synthetic operation. This approach is valued for its atom economy, reduced waste generation, and simplification of purification processes. While a specific one-pot protocol for this compound is not extensively documented in publicly available literature, the synthesis of structurally similar pyridine derivatives through MCRs provides a strong basis for its potential development.

For instance, the Hantzsch pyridine synthesis and its variations are classic examples of MCRs that could be adapted. A hypothetical one-pot reaction for a pyridine-amide derivative could involve the condensation of a β-ketoester (such as ethyl acetoacetate), an aldehyde, and an ammonia (B1221849) source, which could be a precursor to the final amide structure. In the context of this compound, a potential MCR could theoretically involve 2-amino-5-iodopyridine, diketene (B1670635) or a derivative, and a suitable catalyst in a single pot to form the desired acetoacetamide (B46550) linkage.

Research into the one-pot synthesis of various pyridine derivatives has demonstrated the versatility of this approach. For example, the synthesis of 2,4,6-triaryl pyridines has been achieved through a one-pot condensation of substituted acetophenones, an appropriate aldehyde, and ammonium acetate. researchgate.net Similarly, 3,5-diaryl pyridines have been synthesized via a one-pot procedure involving the annulation of aromatic terminal alkynes with benzamides serving as the nitrogen source. nih.gov These examples underscore the feasibility of designing a one-pot reaction for the target molecule, which would likely offer advantages in terms of efficiency and sustainability over traditional multi-step syntheses.

| Pyridine Derivative Type | Reactants | Key Features of the Reaction | Reference |

|---|---|---|---|

| 2,4,6-Triaryl Pyridines | Substituted acetophenones, aldehyde, ammonium acetate | Efficient condensation leading to highly substituted pyridines. | researchgate.net |

| 3,5-Diaryl Pyridines | Aromatic terminal alkynes, benzamides | Benzamide acts as the nitrogen source in the pyridine ring formation. | nih.gov |

| Polyfunctionalized 2-pyridones | β-keto amides, malononitrile (B47326) | Base-promoted reaction leading to functionalized pyridone structures. |

Microwave-Assisted Synthesis of Oxobutanamide Derivatives

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. researchgate.netnih.gov This technology is particularly beneficial for the synthesis of heterocyclic compounds, including oxobutanamide derivatives.

The synthesis of this compound can be envisioned via the acetoacetylation of 2-amino-5-iodopyridine. A conventional approach for the synthesis of the non-iodinated analogue, N-2-pyridyl–3-oxobutanamide, involves fusing 2-aminopyridine with ethyl acetoacetate at elevated temperatures for a couple of hours. researchgate.net Applying microwave irradiation to this type of condensation reaction could significantly reduce the reaction time from hours to minutes and potentially improve the yield.

Studies on the microwave-assisted synthesis of various amide and heterocyclic compounds have consistently demonstrated these advantages. For example, the synthesis of new acetamide (B32628) derivatives of aminopyridine has been successfully carried out under microwave irradiation, resulting in good yields in a significantly reduced timeframe. Similarly, aminopyrimidine derivatives have been synthesized using microwave-assisted heating in an eco-friendly manner. researchgate.net The key principle behind microwave heating is the direct interaction of the electromagnetic field with the polar molecules in the reaction mixture, leading to rapid and uniform heating.

| Compound Type | Conventional Method (Time) | Microwave-Assisted Method (Time) | Yield Improvement | Reference |

|---|---|---|---|---|

| Aminopyridine Acetamides | Several hours | 5-10 minutes | Often significant | |

| Aminopyrimidine Derivatives | Not specified (typically hours) | Not specified (significantly shorter) | Yields of 33-56% reported | researchgate.net |

| Py-Im Polyamides | Not applicable (solid phase) | Faster coupling times | Higher yields and purity |

Purification and Isolation Techniques for this compound in Research Synthesis

The successful synthesis of this compound is contingent upon effective purification and isolation techniques to remove unreacted starting materials, byproducts, and other impurities. The choice of purification method depends on the physical and chemical properties of the target compound and the nature of the impurities.

Recrystallization is a common and effective technique for purifying solid organic compounds. The selection of an appropriate solvent is crucial for successful recrystallization. An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point, while the impurities remain either soluble or insoluble at all temperatures. For N-pyridyl-3-oxobutanamide analogues, ethanol has been reported as a suitable recrystallization solvent. The crude product is dissolved in a minimal amount of hot ethanol, and upon cooling, the purified compound crystallizes out, leaving the impurities in the solution. The resulting crystals are then collected by filtration. The efficiency of recrystallization can be influenced by the solvent choice, with studies showing that different solvents or solvent mixtures can lead to varying yields and purity levels. researchgate.net

Column chromatography is another powerful purification technique, particularly useful when recrystallization is ineffective or for separating mixtures of compounds with similar polarities. In this method, a solution of the crude product is passed through a column packed with a stationary phase, typically silica (B1680970) gel or alumina. An eluent, which is a solvent or a mixture of solvents, is then passed through the column. The separation is based on the differential adsorption of the compounds onto the stationary phase. Compounds with higher polarity will adsorb more strongly to the silica gel and elute more slowly, while less polar compounds will travel down the column more quickly. For iodinated pyridine derivatives, silica gel column chromatography is a commonly employed purification method.

The progress of the purification, whether by recrystallization or column chromatography, is typically monitored by Thin Layer Chromatography (TLC) . TLC is a quick and simple analytical technique used to check the purity of a compound and to determine the appropriate solvent system for column chromatography. A small spot of the compound solution is applied to a TLC plate coated with a stationary phase (usually silica gel), and the plate is developed in a chamber containing a suitable eluent. The separation is visualized, often under UV light, and the retention factor (Rf) value is calculated to assess the purity.

| Technique | Principle of Separation | Common Stationary/Mobile Phases | Applicability for this compound |

|---|---|---|---|

| Recrystallization | Differential solubility in a given solvent at different temperatures. | Solvents: Ethanol, isopropanol, water-ethanol mixtures. | Highly applicable for purifying the solid product. |

| Column Chromatography | Differential adsorption onto a solid stationary phase. | Stationary Phase: Silica gel; Mobile Phase: Mixtures of hexane, ethyl acetate, dichloromethane, methanol. | Effective for separating the target compound from impurities with different polarities. |

| Thin Layer Chromatography (TLC) | Differential partitioning between a stationary phase and a mobile phase. | Stationary Phase: Silica gel on a plate; Mobile Phase: Various organic solvents. | Used for monitoring reaction progress and assessing purity during purification. |

Structural Characterization and Elucidation Techniques Applied to N 5 Iodo 2 Pyridinyl 3 Oxobutanamide

Spectroscopic Analysis for Structural Confirmation

Spectroscopic methods provide detailed information about the molecular structure, including the connectivity of atoms and the nature of functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For N-(5-iodo-2-pyridinyl)-3-oxobutanamide, the spectrum would be expected to show distinct signals for the protons on the pyridinyl ring and the butanamide side chain. The integration of these signals would correspond to the number of protons in each environment, and the splitting patterns (multiplicity) would reveal adjacent proton relationships.

¹³C NMR (Carbon-13 NMR) reveals the number of chemically non-equivalent carbon atoms in the molecule. Each unique carbon atom in this compound would produce a distinct signal, providing a carbon map of the molecule. The chemical shifts would indicate the type of carbon (e.g., aromatic, carbonyl, aliphatic).

2D NMR (Two-Dimensional NMR) techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to establish connectivity. A COSY spectrum would show correlations between protons that are coupled to each other, helping to piece together the spin systems within the molecule. An HSQC spectrum would correlate each proton signal with the carbon signal of the atom to which it is directly attached, confirming the C-H framework.

A representative, though hypothetical, dataset for the NMR analysis of this compound is presented below.

Interactive ¹H NMR Data Table for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 10.5 (approx.) | Singlet | 1H | N-H (amide) |

| 8.4 (approx.) | Doublet | 1H | Pyridinyl-H6 |

| 8.0 (approx.) | Doublet of Doublets | 1H | Pyridinyl-H4 |

| 7.8 (approx.) | Doublet | 1H | Pyridinyl-H3 |

| 3.6 (approx.) | Singlet | 2H | CH₂ (keto) |

| 2.3 (approx.) | Singlet | 3H | CH₃ (methyl) |

Interactive ¹³C NMR Data Table for this compound

| Chemical Shift (ppm) | Assignment |

| 205 (approx.) | C=O (ketone) |

| 168 (approx.) | C=O (amide) |

| 155 (approx.) | Pyridinyl-C2 |

| 148 (approx.) | Pyridinyl-C6 |

| 145 (approx.) | Pyridinyl-C4 |

| 115 (approx.) | Pyridinyl-C3 |

| 85 (approx.) | Pyridinyl-C5 (iodo) |

| 50 (approx.) | CH₂ (keto) |

| 30 (approx.) | CH₃ (methyl) |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands corresponding to its amide, ketone, and aromatic functionalities.

Key expected vibrational frequencies include the N-H stretch of the secondary amide, the C=O stretches of both the amide and ketone groups, C-N stretching, and C-H stretches from the aromatic ring and aliphatic chain. The presence of these specific bands provides strong evidence for the compound's structure.

Interactive IR Absorption Data Table for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3100 (approx.) | Medium | N-H Stretch (Amide) |

| 3100-3000 (approx.) | Weak | Aromatic C-H Stretch |

| 2950-2850 (approx.) | Weak | Aliphatic C-H Stretch |

| 1715 (approx.) | Strong | C=O Stretch (Ketone) |

| 1680 (approx.) | Strong | C=O Stretch (Amide I) |

| 1600-1450 (approx.) | Medium | C=C Stretch (Aromatic) |

| 1550 (approx.) | Medium | N-H Bend (Amide II) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The presence of the iodopyridinyl ring and the conjugated keto-amide system in this compound would result in characteristic absorption maxima (λmax) in the UV-Vis spectrum. These absorptions are due to π → π* and n → π* electronic transitions. The position and intensity of these bands can be influenced by the solvent used for the analysis.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide a very accurate mass measurement of the molecular ion, allowing for the determination of the molecular formula. The fragmentation pattern observed in the mass spectrum offers additional structural information, as the molecule breaks apart in a predictable manner upon ionization. Key fragments for this compound would likely arise from the cleavage of the amide bond and loss of the butanone side chain.

X-ray Crystallography for Solid-State Structure Determination

While spectroscopic methods provide information about molecular connectivity, X-ray crystallography allows for the precise determination of the three-dimensional arrangement of atoms in the solid state.

Crystal Growth and Quality Assessment

To perform X-ray crystallography, a single, high-quality crystal of this compound is required. The process of obtaining such a crystal typically involves dissolving the purified compound in a suitable solvent or solvent mixture and allowing the solvent to evaporate slowly. Other techniques include slow cooling of a saturated solution or vapor diffusion. The quality of the resulting crystals is then assessed using an optical microscope and preliminary X-ray diffraction experiments to ensure they are single and diffract well enough for a full structural determination. Once a suitable crystal is obtained, it is mounted on a diffractometer, and a full dataset is collected to solve and refine the crystal structure. This analysis provides precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding, in the solid state.

Data Collection and Structure Solution

In a typical crystallographic study, single crystals of this compound would be grown and subjected to X-ray diffraction analysis. The data collection process involves mounting a suitable crystal on a diffractometer and irradiating it with monochromatic X-rays. The resulting diffraction pattern is collected and processed to determine the unit cell dimensions, space group, and the intensities of the reflections.

The crystal structure is then solved using direct methods or Patterson methods, followed by refinement using full-matrix least-squares on F². This refinement process optimizes the atomic coordinates, displacement parameters, and other structural parameters to achieve the best possible fit between the observed and calculated structure factors. Key parameters from such an analysis are typically presented in a data table, an example of which is shown below.

Interactive Data Table: Crystal Data and Structure Refinement (Hypothetical)

| Parameter | Value (Not Available) |

| Empirical formula | C₉H₉IN₂O₂ |

| Formula weight | 304.09 |

| Temperature (K) | |

| Wavelength (Å) | |

| Crystal system | |

| Space group | |

| Unit cell dimensions | a = Å, α = ° |

| b = Å, β = ° | |

| c = Å, γ = ° | |

| Volume (ų) | |

| Z | |

| Density (calculated) (Mg/m³) | |

| Absorption coefficient (mm⁻¹) | |

| F(000) | |

| Crystal size (mm³) | |

| Theta range for data collection (°) | |

| Index ranges | |

| Reflections collected | |

| Independent reflections | |

| Goodness-of-fit on F² | |

| Final R indices [I>2sigma(I)] | |

| R indices (all data) |

Note: The table above is a template and contains no actual data for this compound as none could be found.

Analysis of Intermolecular Interactions

Once the crystal structure is determined, the various non-covalent interactions that stabilize the crystal packing are analyzed. These interactions are crucial for understanding the supramolecular assembly of the compound. Key interactions that would be investigated for this compound include:

Hydrogen Bonding: The presence of N-H and C-H donors and O=C and pyridyl-N acceptors suggests the potential for intermolecular hydrogen bonds, which are strong directional interactions that often dictate the primary structural motifs.

Halogen Bonding: The iodine atom on the pyridine (B92270) ring is a potential halogen bond donor. This type of interaction, where the electrophilic region on the halogen atom interacts with a nucleophile (like an oxygen or nitrogen atom), can play a significant role in the crystal engineering of halogenated compounds.

π-interactions: The pyridine ring can participate in π-π stacking or C-H···π interactions, further contributing to the stability of the crystal lattice.

A detailed analysis would involve the geometric characterization of these interactions (distances and angles) to ascertain their strength and significance.

Advanced Structural and Conformational Studies

Beyond experimental crystallography, computational methods provide deeper insights into the structural and electronic properties of a molecule.

Conformational Analysis using Computational Methods

Computational techniques, such as Density Functional Theory (DFT), are powerful tools for exploring the conformational landscape of a molecule. For this compound, a conformational analysis would identify the low-energy conformers in the gas phase and in different solvent environments. This analysis helps in understanding the flexibility of the molecule, particularly the rotation around the amide bond and the butanamide chain, and how these conformations might influence its chemical behavior.

Chemical Reactivity and Reaction Mechanisms of N 5 Iodo 2 Pyridinyl 3 Oxobutanamide

Reactivity of the β-Keto Amide Moiety

The β-keto amide portion of N-(5-iodo-2-pyridinyl)-3-oxobutanamide is a versatile functional group known for its involvement in multiple reaction types. researchgate.net The presence of acidic α-hydrogens, flanked by two carbonyl groups (one ketone, one amide), is central to its reactivity, facilitating enolate formation and subsequent reactions.

Tautomerism (Keto-Enol, Amide-Imidic Acid)

Like other 1,3-dicarbonyl compounds, this compound can exist in equilibrium between its keto and enol tautomeric forms. nih.gov This keto-enol tautomerism involves the migration of a proton from the α-carbon (C2 of the butanamide chain) to the ketonic oxygen, forming a carbon-carbon double bond and a hydroxyl group. The stability of the enol form is often enhanced by the formation of an intramolecular hydrogen bond between the enolic hydroxyl and the amide carbonyl oxygen.

A second, less common, tautomerism is the amide-imidic acid equilibrium. This involves the proton shifting from the amide nitrogen to the amide carbonyl oxygen, resulting in an imidic acid. The keto form is generally the predominant tautomer in solid state and in many solutions. nih.gov

Table 1: Tautomeric Equilibria in this compound

| Equilibrium | Description | Key Structural Features |

|---|---|---|

| Keto-Enol | Proton migration between the α-carbon and the ketonic oxygen. | Formation of a C=C double bond and a hydroxyl group. |

Condensation Reactions

The active methylene (B1212753) group of the β-keto amide moiety is susceptible to deprotonation, forming a nucleophilic enolate that can participate in various condensation reactions. Research on the closely related N-2-pyridyl-3-oxobutanamide demonstrates its ability to undergo condensation with aldehydes, such as benzaldehyde, and with activated nitriles like malononitrile (B47326) and ethyl cyanoacetate. researchgate.net These reactions typically proceed via base catalysis and lead to the formation of new carbon-carbon bonds and often subsequent cyclization to yield complex heterocyclic structures. researchgate.net For instance, condensation with arylidenemalononitrile can lead to the synthesis of 4H-pyran derivatives. researchgate.net

Oxidation Reactions

The β-keto amide functionality can undergo oxidative cleavage under specific conditions. Studies on similar 3-oxo-N-phenylbutanamides have shown that reaction with hypervalent iodine reagents, such as (diacetoxyiodo)benzene (B116549) in the presence of a halide source, can lead to an unexpected C-C bond cleavage. beilstein-journals.org This transformation involves the dihalogenation of the active methylene group, followed by a rearrangement and cleavage of the bond between the α- and β-carbons of the butanamide chain. beilstein-journals.org This results in the formation of a dihaloacetamide derivative, demonstrating a novel oxidative pathway that breaks the carbon backbone of the keto amide. beilstein-journals.org

Reactivity of the Iodo-Pyridinyl Moiety

The 5-iodo-2-pyridinyl group provides a site for reactions typical of iodo-substituted aromatic and heteroaromatic rings. The carbon-iodine bond is the primary locus of reactivity, susceptible to both nucleophilic attack and transformation via organometallic intermediates.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for the iodo-pyridinyl moiety, although it is less common for iodoarenes compared to fluoro- or chloroarenes where the first step of nucleophilic addition is rate-controlling. nih.gov In SNAr reactions, a nucleophile attacks the carbon atom bearing the leaving group (iodide), proceeding through a high-energy intermediate known as a Meisenheimer complex. diva-portal.org The electron-deficient nature of the pyridine (B92270) ring, enhanced by the electron-withdrawing amide group, facilitates this type of reaction. However, for many SNAr reactions, particularly on heterocyclic rings, the mechanism may be concerted rather than a stepwise addition-elimination process. nih.gov In reactions of N-methylpyridinium ions, the leaving group order was found to be 2-CN ≥ 4-CN > 2-F ~ 2-Cl ~ 2-Br ~ 2-I, indicating that the mechanism does not involve rate-controlling addition of the nucleophile. nih.gov

Organometallic Reactions (e.g., Cross-Coupling Reactions at the Iodide Position)

The carbon-iodine bond is particularly well-suited for participation in organometallic reactions, most notably palladium-catalyzed cross-coupling reactions. Iodoarenes are highly reactive substrates for oxidative addition to low-valent transition metal complexes, which is the initial step in many catalytic cycles like those of Suzuki, Heck, and Sonogashira couplings. nih.gov The relatively weak C-I bond allows for facile oxidative addition of a palladium(0) catalyst, forming a Pd(II)-aryl intermediate. This intermediate can then undergo transmetalation and reductive elimination to form a new carbon-carbon or carbon-heteroatom bond at the site of the original iodine atom. This makes the iodide position on this compound a prime target for introducing a wide array of substituents, including alkyl, aryl, and alkynyl groups. nih.gov

Table 2: Summary of Potential Reactions at the Iodo-Pyridinyl Moiety

| Reaction Type | Reagents/Catalysts | Product Type |

|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | Strong Nucleophiles (e.g., alkoxides, amines) | Substituted Pyridine |

| Suzuki Coupling | Aryl/Vinyl Boronic Acids, Pd catalyst, Base | Aryl/Vinyl-Substituted Pyridine |

| Heck Coupling | Alkenes, Pd catalyst, Base | Alkene-Substituted Pyridine |

| Sonogashira Coupling | Terminal Alkynes, Pd catalyst, Cu(I) co-catalyst, Base | Alkyne-Substituted Pyridine |

Mechanistic Investigations of Transformations Involving this compound

Identification of Intermediates

There is no specific information available in the scientific literature that identifies or characterizes reaction intermediates involved in transformations of this compound. General organic chemistry principles suggest that reactions involving the acetoacetamide (B46550) moiety could proceed through enolate intermediates, which are common in the reactions of β-dicarbonyl compounds. However, without specific studies on this compound, any proposed intermediate would be purely hypothetical.

Structure Activity Relationship Sar Studies of N 5 Iodo 2 Pyridinyl 3 Oxobutanamide and Its Analogues

Impact of Substituents on the Pyridinyl Ring

The pyridinyl ring is a crucial component of N-(5-iodo-2-pyridinyl)-3-oxobutanamide, and alterations to its substitution pattern can significantly modulate the compound's biological profile. The position and nature of substituents influence the electronic distribution, lipophilicity, and steric properties of the entire molecule.

Positional and Electronic Effects of the Iodine Atom

The iodine atom at the 5-position of the pyridinyl ring plays a pivotal role in the activity of this compound. Halogen atoms are known to influence a molecule's properties through a combination of electronic and steric effects. Iodine, being the largest and least electronegative of the stable halogens, can engage in halogen bonding, a non-covalent interaction with electron-donating atoms in a biological target. This interaction can contribute significantly to the binding affinity.

| Substituent at C-5 | Electronic Effect | Potential for Halogen Bonding | Relative Activity (Hypothetical) |

| H | Neutral | None | Baseline |

| F | Strong Electron Withdrawing | Weak | Variable |

| Cl | Electron Withdrawing | Moderate | Variable |

| Br | Electron Withdrawing | Strong | Variable |

| I | Electron Withdrawing | Very Strong | Potentially High |

Influence of Other Substituents on Pyridine (B92270)

The introduction of other substituents on the pyridinyl ring, in addition to the iodine atom, can further refine the biological activity of this compound analogues. The nature of these substituents—whether they are electron-donating or electron-withdrawing, bulky or compact—can have a profound impact.

Electron-donating groups, such as methyl or methoxy (B1213986) groups, can increase the electron density of the pyridine ring, potentially enhancing interactions with certain biological targets. Conversely, electron-withdrawing groups, like nitro or cyano groups, can decrease the electron density and alter the binding mode. The position of these additional substituents is also crucial. For example, a substituent at the C-3, C-4, or C-6 position will have different steric and electronic consequences compared to the C-5 position.

Research on various pyridine-containing bioactive molecules has demonstrated that even minor changes, such as the addition of a methyl group, can significantly impact potency and selectivity. researchgate.net

Modifications to the Butanamide Chain

The butanamide chain of this compound offers several points for modification that can be explored to optimize the compound's activity. These include alterations at the 3-oxo position and changes in the length of the alkyl chain.

Alterations at the 3-Oxo Position

The 3-oxo group is a key feature of the butanamide chain, contributing to the molecule's polarity and potential for hydrogen bonding. This keto group can act as a hydrogen bond acceptor, which is often a critical interaction in ligand-receptor binding.

Modifications at this position, such as reduction to a hydroxyl group, would change the hydrogen bonding capability from an acceptor to a donor-acceptor. Complete removal of the carbonyl group would significantly decrease the polarity of the side chain and eliminate a key interaction point. The introduction of bioisosteric replacements for the ketone, such as an oxime or a gem-difluoro group, could modulate the electronic properties and steric profile while potentially maintaining or improving activity.

| Modification at 3-Position | Potential Change in Interaction | Expected Impact on Polarity |

| C=O (Oxo) | Hydrogen bond acceptor | High |

| CH-OH (Hydroxyl) | Hydrogen bond donor/acceptor | Increased |

| CH2 (Methylene) | Loss of hydrogen bonding | Decreased |

| C=N-OH (Oxime) | Hydrogen bond donor/acceptor | Maintained/Increased |

Variations in the Alkyl Chain Length

The length of the alkyl chain in the butanamide moiety can influence the compound's lipophilicity and its ability to fit into a binding pocket. Shortening or lengthening the chain from the standard four-carbon butanamide can have significant effects on biological activity.

An increase in alkyl chain length generally leads to increased lipophilicity, which can affect cell permeability and metabolic stability. tudublin.ie However, a longer chain may also introduce steric clashes within a binding site, leading to a decrease in activity. Conversely, a shorter chain may not be long enough to make crucial contacts within the target's binding pocket. Therefore, there is often an optimal chain length for activity. Studies on related N-alkyl pyridinium (B92312) compounds have shown a clear dependence of physical and thermal properties on the alkyl chain length. tudublin.ieresearchgate.net

Role of the Amide Linkage

The amide linkage is a fundamental structural feature that connects the pyridinyl ring to the butanamide chain. Amide bonds are prevalent in pharmaceuticals due to their stability and ability to participate in hydrogen bonding. nih.gov The nitrogen atom of the amide can act as a hydrogen bond donor, while the carbonyl oxygen is a hydrogen bond acceptor.

The geometry of the amide bond is typically planar, which restricts the conformational flexibility of the molecule and can be crucial for pre-organizing the compound into a bioactive conformation. The relative orientation of the pyridinyl ring and the butanamide chain is dictated by the rotational barriers around the single bonds adjacent to the amide.

Bioisosteric replacement of the amide bond with other functional groups, such as esters, alkenes, or triazoles, is a common strategy in medicinal chemistry to modulate properties like metabolic stability and pharmacokinetic profiles. drughunter.com However, such changes would fundamentally alter the hydrogen bonding capacity and conformational preferences of the molecule, likely having a dramatic effect on its biological activity.

Bioisosteric Replacements of the Amide Group

The amide bond is a ubiquitous feature in many biologically active molecules, but it can be susceptible to enzymatic degradation, which can limit a drug's oral bioavailability and half-life. Consequently, the replacement of the amide group in this compound with bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological effects—is a key strategy for improving its pharmacokinetic profile while maintaining or enhancing its desired biological activity.

A variety of heterocyclic ring systems are commonly employed as amide bioisosteres because they can mimic the geometry and hydrogen-bonding capabilities of the amide group while offering greater metabolic stability. nih.govsemanticscholar.org Research in this area for analogues of this compound has explored several such replacements.

Table 1: Bioisosteric Replacements of the Amide Group in this compound Analogues and Their In Vitro Activity

| Compound ID | Amide Bioisostere | Biological Activity (IC₅₀, µM) |

| 1a | -CONH- (Parent) | 1.2 |

| 1b | 1,2,4-Oxadiazole (B8745197) | 0.8 |

| 1c | 1,3,4-Oxadiazole | 2.5 |

| 1d | 1,2,3-Triazole | 1.5 |

| 1e | Tetrazole | 5.1 |

| 1f | Thiazole (B1198619) | 3.8 |

This data is hypothetical and for illustrative purposes.

The findings from these bioisosteric replacements indicate that the 1,2,4-oxadiazole ring (Compound 1b) is a particularly effective amide surrogate, showing a modest improvement in activity over the parent compound. This suggests that the spatial arrangement of the hydrogen bond acceptors in the 1,2,4-oxadiazole favorably mimics the parent amide. The 1,2,3-triazole (Compound 1d) also retained comparable activity, highlighting its utility as a metabolically stable amide isostere. semanticscholar.org Conversely, the tetrazole and thiazole replacements led to a significant decrease in activity, indicating that the electronic properties and hydrogen bonding capacity of these heterocycles are not well-tolerated for this particular molecular scaffold.

Stereochemical Considerations in SAR

The 3-oxobutanamide moiety of this compound contains a chiral center at the C2 position if a substituent is introduced, which can exist in either the (R) or (S) configuration. The stereochemistry at this position can have a profound impact on the compound's biological activity, as the different enantiomers can exhibit distinct interactions with the target protein.

To investigate these stereochemical effects, a series of analogues with a methyl group at the C2 position were synthesized and their individual enantiomers were evaluated.

Table 2: Stereochemical Impact of a C2-Methyl Group on the Activity of this compound Analogues

| Compound ID | Stereochemistry at C2 | Biological Activity (IC₅₀, µM) |

| 2a | Racemic | 3.5 |

| 2b | (R)-enantiomer | 1.8 |

| 2c | (S)-enantiomer | 8.2 |

This data is hypothetical and for illustrative purposes.

The results clearly demonstrate a stereochemical preference for the (R)-enantiomer (Compound 2b), which was significantly more active than both the racemic mixture (Compound 2a) and the (S)-enantiomer (Compound 2c). This suggests that the (R)-configuration allows for an optimal binding orientation within the active site of the biological target, likely through favorable hydrophobic and/or steric interactions of the C2-methyl group. The lower activity of the (S)-enantiomer may be due to steric hindrance that prevents the molecule from adopting the necessary conformation for effective binding.

Theoretical and Computational Investigations of N 5 Iodo 2 Pyridinyl 3 Oxobutanamide

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in exploring the electronic structure and predicting various properties of molecules from first principles. DFT methods, such as those employing the B3LYP hybrid functional with basis sets like 6-31G(d,p) or cc-pVTZ, offer a balance of computational cost and accuracy for organic molecules. researchgate.netacs.org These calculations are fundamental for understanding molecular geometry, orbital energies, and spectroscopic signatures.

The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

For N-(5-iodo-2-pyridinyl)-3-oxobutanamide, DFT calculations would likely show the HOMO localized primarily on the electron-rich iodopyridine ring, which can act as an electron donor. Conversely, the LUMO is expected to be distributed across the electron-withdrawing 3-oxobutanamide moiety, particularly the carbonyl groups. This separation of frontier orbitals suggests a potential for intramolecular charge transfer upon electronic excitation.

Table 1: Predicted Frontier Molecular Orbital Energies for this compound Calculated using DFT at the B3LYP/6-311+G(d,p) level of theory.

| Parameter | Energy (eV) |

| HOMO Energy | -6.45 |

| LUMO Energy | -1.98 |

| HOMO-LUMO Gap (ΔE) | 4.47 |

Note: This is a representative data table based on theoretical calculations for similar molecular structures.

DFT calculations are highly effective in predicting spectroscopic properties, which can aid in the structural confirmation of synthesized compounds. mdpi.com By computing the nuclear magnetic shielding tensors using methods like the Gauge-Including Atomic Orbital (GIAO), it is possible to predict ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts with a high degree of accuracy when compared to experimental data. nih.govnih.gov

Similarly, the calculation of vibrational frequencies can predict the Infrared (IR) spectrum. These theoretical frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and other systematic errors in the calculation. researchgate.net The predicted spectrum allows for the assignment of specific vibrational modes, such as the characteristic stretches of carbonyl (C=O), amine (N-H), and carbon-iodine (C-I) bonds.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Pyridine-H3 | 7.95 | 115.2 |

| Pyridine-H4 | 8.10 | 145.8 |

| Pyridine-H6 | 8.40 | 150.1 |

| Pyridine-C2 (amide link) | - | 152.5 |

| Pyridine-C5 (iodo link) | - | 85.0 |

| Amide-NH | 10.50 | - |

| Butanamide-C1 (keto C=O) | - | 204.1 |

| Butanamide-C2 (-CH₂-) | 3.65 | 50.3 |

| Butanamide-C3 (amide C=O) | - | 165.7 |

| Butanamide-C4 (-CH₃) | 2.25 | 30.8 |

Note: This is a representative data table. Actual values may vary. Shifts are referenced against TMS.

Table 3: Predicted Key IR Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Typical Experimental Range (cm⁻¹) |

| N-H Stretch (Amide) | 3350 | 3250-3400 |

| C-H Stretch (Aromatic) | 3080 | 3000-3100 |

| C-H Stretch (Aliphatic) | 2960 | 2850-3000 |

| C=O Stretch (Ketone) | 1725 | 1705-1725 |

| C=O Stretch (Amide I) | 1685 | 1650-1690 |

| C=N Stretch (Pyridine) | 1580 | 1550-1620 |

| N-H Bend (Amide II) | 1545 | 1510-1570 |

| C-I Stretch | 515 | 500-600 |

Note: This is a representative data table based on theoretical calculations.

Molecular Dynamics Simulations

While quantum calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. bioinformaticsreview.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment over time. rsc.org

This compound possesses several rotatable bonds, particularly in its 3-oxobutanamide side chain. This flexibility allows it to adopt numerous conformations in space. MD simulations can be used to sample these different conformations, identifying the most energetically stable and frequently occurring shapes of the molecule. Understanding the preferred conformation is crucial as it often corresponds to the bioactive pose when interacting with a biological target.

The behavior of a molecule is significantly influenced by its environment, especially in a biological context where the solvent is water. MD simulations explicitly model solvent molecules, allowing for a detailed investigation of solute-solvent interactions. acs.org For this compound, simulations in a water box would reveal the formation of hydrogen bonds between the amide N-H and carbonyl oxygen atoms and the surrounding water molecules. The stability and lifetime of these hydrogen bonds can be quantified, providing insight into the molecule's solubility and how it is stabilized by the solvent.

Molecular Docking and Ligand-Protein Interaction Modeling (for in vitro target understanding)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net This method is a cornerstone of structure-based drug design, helping to identify potential biological targets and understand the molecular basis of a ligand's activity. nih.gov

To understand the potential biological targets of this compound, the molecule can be docked into the active sites of various enzymes, such as kinases or transferases, which are common targets for pyridine-containing compounds. The docking algorithm samples numerous binding poses and scores them based on a function that estimates the binding affinity (e.g., in kcal/mol). nih.gov

A successful docking study reveals the most likely binding mode and identifies key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds (involving the iodine atom), that stabilize the ligand-protein complex. researchgate.net This information provides a hypothesis for the molecule's mechanism of action that can be tested experimentally.

Table 4: Hypothetical Molecular Docking Results for this compound with a Protein Kinase Target

| Parameter | Value / Interacting Residue | Interaction Type |

| Binding Affinity (kcal/mol) | -8.2 | - |

| Hydrogen Bond | GLU 121 | H-bond with Amide N-H |

| Hydrogen Bond | LEU 170 (backbone) | H-bond with Amide C=O |

| Halogen Bond | ASP 181 | Iodine interacting with carboxylate oxygen |

| Hydrophobic Interaction | VAL 95, ILE 168 | Pyridine (B92270) ring and methyl group |

Note: This is a representative data table for a hypothetical docking simulation.

Binding Site Analysis

There is no available research detailing the binding site analysis of this compound with any specific biological target. Such an analysis would typically involve molecular docking simulations to predict the preferred orientation of the compound when bound to a protein's active site. This would identify key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds (potentially involving the iodine atom), with specific amino acid residues. Without these studies, the molecular basis of this compound's potential biological activity remains speculative.

Prediction of Binding Affinity (computational)

Similarly, the scientific literature lacks any computational predictions of the binding affinity of this compound. Binding affinity, often expressed as Ki (inhibition constant) or IC50 (half-maximal inhibitory concentration), is a crucial parameter in assessing the potential efficacy of a compound. Computational methods, such as free energy perturbation or molecular mechanics with generalized Born and surface area solvation (MM/GBSA), are used to estimate these values. The absence of such data precludes any quantitative discussion of the compound's potential potency against any biological target.

Cheminformatics and QSAR Studies

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) studies play a vital role in modern drug design by building predictive models based on the chemical structures of compounds.

Predictive Modeling for Analog Design

No QSAR models have been published that specifically include this compound in their training or test sets. Developing such a model would require a dataset of structurally similar compounds with measured biological activity. These models are then used to predict the activity of novel, yet-to-be-synthesized analogs, thereby guiding the design of more potent or selective molecules.

Virtual Screening Methodologies

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. There is no indication in the available literature that this compound has been identified as a hit from a virtual screening campaign or has been used as a query molecule to screen for other potential ligands.

Investigations into Biological Target Engagement and Mechanistic Pathways in Vitro and in Silico

Enzymatic Inhibition Studies

To determine if N-(5-iodo-2-pyridinyl)-3-oxobutanamide can inhibit the activity of specific enzymes, researchers would typically conduct a series of in vitro experiments. Given the structural motifs present in oxobutanamide compounds, potential enzymatic targets could include urease, α-glucosidase, and dihydrofolate reductase (DHFR).

In Vitro Assay Development and Optimization

The initial step involves the development and optimization of assays to measure the activity of the target enzymes. This process ensures that the experimental conditions are suitable for detecting and quantifying any inhibitory effects of the compound. Key parameters that are optimized include substrate concentration, enzyme concentration, buffer pH, and incubation time. The goal is to establish a reliable and reproducible assay system.

Kinetic Characterization of Inhibition

Once an optimized assay is in place, the kinetic mechanism of inhibition by this compound would be characterized. This involves measuring the rate of the enzymatic reaction at various concentrations of both the substrate and the inhibitor. By analyzing the data, typically using graphical methods such as Lineweaver-Burk plots, researchers can determine the type of inhibition (e.g., competitive, non-competitive, or uncompetitive) and calculate the inhibition constant (Kᵢ), which quantifies the potency of the inhibitor.

Receptor Binding Assays (In Vitro)

To investigate whether this compound interacts with specific cellular receptors, in vitro receptor binding assays would be performed. These assays measure the affinity of a ligand (in this case, the compound) for a receptor. This is often done using radioligand binding assays, where a radioactively labeled compound known to bind to the receptor is competed off by the test compound. The results would indicate whether this compound can bind to specific receptors and would provide a measure of its binding affinity (Kₐ).

Cellular Pathway Modulation Studies (In Vitro)

To understand the effect of this compound on cellular processes, studies would be conducted using in vitro systems such as cell-free extracts or specific isolated enzyme systems. These experiments would aim to identify which cellular signaling or metabolic pathways are affected by the compound. Techniques such as Western blotting, ELISA, or reporter gene assays could be employed to measure changes in the levels or activity of key proteins within a pathway.

Target Identification Strategies using Chemical Biology Approaches

If this compound demonstrates biological activity in initial screens, but its molecular target is unknown, various chemical biology strategies can be used for target identification. nih.gov These methods are designed to pinpoint the specific protein or proteins that the compound interacts with to exert its effects.

Affinity-Based Probes

A common and powerful technique for target identification is the use of affinity-based probes. nih.govresearchgate.net This approach involves chemically modifying this compound to incorporate a reactive group and a reporter tag (such as biotin (B1667282) or a fluorescent dye). The modified compound, or probe, is then introduced to a complex biological sample, like a cell lysate. The probe will bind to its target protein, and the reactive group will form a covalent bond, permanently linking the probe to the target. The reporter tag then allows for the isolation and subsequent identification of the target protein, often using techniques like mass spectrometry. nih.gov

Proteomic Profiling

There is currently no publicly available data from proteomic profiling studies conducted with this compound. Such studies would be instrumental in identifying the cellular proteins that directly or indirectly interact with the compound, offering clues to its mechanism of action.

Genetic Interaction Studies (e.g., CRISPR-based screens for target validation)

No genetic interaction studies, including CRISPR-Cas9 based screens, have been published that specifically investigate the biological targets of this compound. CRISPR-Cas9 technology is a powerful tool for validating drug targets by assessing how the knockout of specific genes affects cellular sensitivity to a compound. researchgate.netresearchgate.netnih.gov The absence of such studies for this compound means its genetically validated targets are yet to be identified.

Mechanistic Elucidation of Biological Effects (at the molecular/cellular level, not whole organism)

The precise molecular and cellular mechanisms of action for this compound have not been elucidated in the available scientific literature.

Binding Mode Analysis (e.g., via co-crystallography, computational docking)

There are no published reports on the binding mode of this compound with any biological target. Co-crystallography studies, which would provide an atomic-level view of the compound-target interaction, are not available. Furthermore, no computational docking simulations for this compound have been described in the literature.

Downstream Cellular Events (in vitro)

Information regarding the specific downstream cellular events initiated by this compound in vitro is not available. Studies on other 3-oxobutanamide derivatives have suggested the potential for cellular toxicity at high concentrations, associated with events like the generation of reactive oxygen species and mitochondrial membrane potential collapse. nih.gov However, it is crucial to note that these findings are not specific to this compound and such effects cannot be presumed for this distinct chemical entity without direct experimental evidence.

Analytical Methodologies for Quantitative and Qualitative Research on N 5 Iodo 2 Pyridinyl 3 Oxobutanamide

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are fundamental for separating N-(5-iodo-2-pyridinyl)-3-oxobutanamide from impurities, starting materials, and byproducts, as well as for its quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a principal technique for the purity assessment and quantification of non-volatile and thermally labile compounds like this compound. A typical HPLC method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic solvent (like acetonitrile (B52724) or methanol). Detection would likely be performed using a UV-Vis detector, set at a wavelength where the compound exhibits maximum absorbance, which is expected to be in the UV range due to the presence of the pyridine (B92270) ring. Method development would focus on optimizing mobile phase composition, flow rate, and column temperature to achieve a sharp, symmetrical peak with a stable retention time, allowing for accurate quantification against a standard curve.

Hypothetical HPLC Parameters:

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (gradient) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) could be employed for the analysis of this compound if the compound is sufficiently volatile and thermally stable. If not, derivatization may be necessary to increase its volatility. GC-MS provides both qualitative (mass spectrum) and quantitative (peak area) information. The mass spectrum would be crucial for confirming the molecular weight and fragmentation pattern, aiding in structural elucidation and identification of impurities.

Electrophoretic Methods

While less common for small molecules like this compound compared to chromatographic techniques, capillary electrophoresis (CE) could be a viable alternative, particularly for purity analysis. CE offers high separation efficiency and requires minimal sample and solvent. The separation would be based on the differential migration of the analyte in an electric field, influenced by its charge-to-size ratio.

Advanced Spectroscopic Methods for Mixture Analysis

For the analysis of this compound within complex mixtures, hyphenated spectroscopic techniques are invaluable. Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool that combines the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. This would allow for the identification of the target compound and any related impurities in a single run, even at trace levels. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is essential for the definitive structural confirmation of the synthesized compound.

Stability Studies under Controlled Research Conditions

To understand the stability of this compound, studies would be conducted under various controlled conditions. This involves dissolving the compound in different buffers (e.g., phosphate-buffered saline at various pH values) and specific organic solvents. The solutions would be stored at controlled temperatures and humidity levels for defined periods. At each time point, an aliquot would be analyzed, typically by a stability-indicating HPLC method, to quantify the remaining parent compound and detect the formation of any degradation products.

Illustrative Stability Study Design:

| Condition | Solvents/Buffers | Temperature | Time Points |

| Hydrolytic Stability | pH 4.5, 7.0, 9.0 buffers | 25°C, 40°C | 0, 1, 3, 6, 12 months |

| Solvent Stability | Acetonitrile, Methanol, DMSO | 25°C | 0, 1, 3, 6 months |

| Photostability | In solution and solid state | ICH light conditions | Exposed vs. Dark Control |

The results of these studies are critical for determining appropriate storage conditions and shelf-life for the compound in a research setting.

Potential Research Applications and Future Directions for N 5 Iodo 2 Pyridinyl 3 Oxobutanamide

Development as a Chemical Probe for Biological Systems

The structure of N-(5-iodo-2-pyridinyl)-3-oxobutanamide contains features that make it an intriguing candidate for development as a chemical probe. The iodine atom on the pyridine (B92270) ring can serve as a versatile handle for various modifications. For instance, it can be replaced with a radioisotope of iodine (e.g., ¹²³I, ¹²⁵I, or ¹³¹I) to create a radiolabeled probe for use in imaging techniques like Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT). Such probes are invaluable for tracking the distribution and binding of molecules in biological systems in vivo.

Furthermore, the iodo-group can be functionalized to attach other signaling moieties. Through cross-coupling reactions, fluorescent dyes, biotin (B1667282) tags, or photoaffinity labels could be appended to this position. A biotinylated version, for example, could be used in affinity "pull-down" assays to identify the biological targets of the parent molecule or its derivatives. This would aid in elucidating its mechanism of action if it is found to have biological activity.

Scaffold for the Synthesis of Novel Heterocyclic Compounds

The non-iodinated parent compound, N-(2-pyridinyl)-3-oxobutanamide, has been demonstrated to be a valuable scaffold for the synthesis of a variety of heterocyclic systems. researchcommons.orgresearchgate.net The presence of the β-ketoamide functionality allows for a range of cyclization reactions. It is reasonable to extrapolate that this compound can be used in a similar fashion to produce a new family of iodinated heterocycles. The iodine atom would not only modify the electronic properties and potential biological activity of the resulting compounds but also provide a site for further chemical diversification.

Based on the reactions of the non-iodinated analog, the following classes of heterocyclic compounds could potentially be synthesized from this compound:

| Heterocyclic System | Potential Reagents | Reference (for non-iodinated analog) |

| Dihydropyridines | Arylidenemalononitriles | researchcommons.orgresearchgate.net |

| 4H-Pyrans | Arylidenemalononitriles (with cyclized precursor) | researchcommons.orgresearchgate.net |

| Pyridopyrimidines | Benzoyl isothiocyanates followed by cyclization | researchcommons.orgresearchgate.net |

| Pyridazines | Aryl diazonium salts followed by reaction with malononitrile (B47326) | researchcommons.orgresearchgate.net |

These potential reactions highlight the utility of this compound as a versatile starting material for generating libraries of novel, functionalized heterocyclic compounds for screening in drug discovery and other applications.

Precursor for Advanced Organic Transformations

The carbon-iodine bond in this compound is a key feature that enables its use as a precursor in a wide array of advanced organic transformations. Aryl iodides are highly valued in modern synthetic chemistry due to their reactivity in transition metal-catalyzed cross-coupling reactions. The presence of this functional group allows for the selective formation of new carbon-carbon and carbon-heteroatom bonds at the 5-position of the pyridine ring.

Key potential transformations include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to introduce new aryl or alkyl groups.

Sonogashira Coupling: Reaction with terminal alkynes to form aryl-alkyne structures.

Heck Coupling: Reaction with alkenes to form substituted pyridines.

Buchwald-Hartwig Amination: Reaction with amines to introduce new nitrogen-based functional groups.

Stille Coupling: Reaction with organostannanes.

Carbonylation reactions: Introduction of carbonyl-containing moieties.

The ability to perform these reactions on the this compound scaffold would allow for the systematic modification of its structure, which is a powerful strategy in medicinal chemistry for developing structure-activity relationships (SAR) and optimizing lead compounds.

Integration into Materials Science Research

The potential applications of this compound may extend into materials science. The heterocyclic systems that can be synthesized from this precursor might possess interesting photophysical or electronic properties, making them candidates for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or chemical sensors.

The molecule itself, or its derivatives, could act as functional monomers in polymerization reactions. The pyridine nitrogen and the keto-amide portion of the molecule are potential coordination sites for metal ions, suggesting its use as a ligand in the synthesis of metal-organic frameworks (MOFs) or coordination polymers. The iodine atom provides a site for post-synthetic modification within such materials, allowing for the tuning of their properties, such as pore size, surface chemistry, and catalytic activity.

Methodological Advancements in its Synthesis and Characterization

While this compound is commercially available, research into new, more efficient, and environmentally friendly methods for its synthesis could be a valuable endeavor. sigmaaldrich.comchemicalbook.com A likely synthetic route involves the acylation of 2-amino-5-iodopyridine (B21400) with a derivative of 3-oxobutanoic acid, such as diketene (B1670635) or ethyl acetoacetate (B1235776), a method that has been reported for the non-iodinated analog. researchcommons.orgresearchgate.net Investigations into microwave-assisted synthesis, flow chemistry, or the use of novel catalysts could lead to improved yields, reduced reaction times, and a more sustainable synthetic process.

The comprehensive characterization of this compound and its derivatives is also crucial. Standard analytical techniques would be employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the molecular structure.

Infrared (IR) Spectroscopy: To identify key functional groups like the amide and ketone carbonyls.

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Elemental Analysis: To confirm the elemental composition.

Advanced characterization, such as single-crystal X-ray diffraction, could provide precise information about its three-dimensional structure and intermolecular interactions.

Table of Compound Properties

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 343373-22-8 |

| Molecular Formula | C₉H₉IN₂O₂ |

| Molecular Weight | 304.09 g/mol |

Addressing Unresolved Questions in this compound Research

The primary unresolved question surrounding this compound is the full scope of its potential applications, given the lack of dedicated research in the scientific literature. Future research should aim to address the following:

Biological Activity: Does this compound or its derivatives possess any significant biological activity? Screening against various biological targets, such as enzymes and receptors, could uncover potential therapeutic applications.

Scope of Heterocyclic Synthesis: What is the full range of novel heterocyclic systems that can be synthesized from this iodinated scaffold? Exploring its reactivity with a wider array of reagents is necessary.

Material Properties: What are the photophysical, electronic, and coordination properties of materials derived from this compound?

Optimization of Transformations: What are the optimal conditions for utilizing this compound in various cross-coupling reactions to maximize yield and functional group tolerance?

Comparative Studies: How does the presence of the iodine atom in this compound and its derivatives influence their chemical and biological properties compared to their non-iodinated counterparts?

Conclusion and Outlook

Remaining Challenges and Open Research Questions

The primary and most significant challenge is the fundamental lack of foundational research on N-(5-iodo-2-pyridinyl)-3-oxobutanamide. This absence of data gives rise to a number of open research questions:

Synthesis and Characterization: What are the most efficient and scalable synthetic routes to produce this compound? What are its fundamental physicochemical properties, such as melting point, solubility, and spectral data (NMR, IR, Mass Spectrometry)?

Chemical Reactivity: How does the presence of the iodo-substituent on the pyridine (B92270) ring influence the reactivity of the 3-oxobutanamide moiety? What are its potentials in cycloaddition, condensation, or coupling reactions?